Equimolar Intratumoral Presence with dFdCTP in KPC Mouse Model
In the KPC genetically engineered mouse model of PDAC, gemcitabine diphosphate choline (GdPC) was identified as a major intratumoral metabolite, present at concentrations comparable to the established active metabolite dFdCTP [1]. This demonstrates that GdPC is not a minor or trace metabolite.
| Evidence Dimension | Peak intratumoral concentration |
|---|---|
| Target Compound Data | 7.2 ± 3.8 pmol/mg tissue |
| Comparator Or Baseline | Gemcitabine triphosphate (dFdCTP): 6.1 ± 3.9 pmol/mg tissue |
| Quantified Difference | No statistically significant difference; concentrations are equimolar within the reported variability. |
| Conditions | KPC mouse PDAC model, 2 hours post single IP dose of 100 mg/kg dFdC. |
Why This Matters
Procuring a GdPC analytical standard is essential for accurate LC-MS/MS quantitation of this major pathway-specific metabolite, which cannot be assumed from dFdCTP measurements alone.
- [1] Bapiro TE, Frese KK, Courtin A, Bramhall JL, Madhu B, Cook N, et al. Gemcitabine diphosphate choline is a major metabolite linked to the Kennedy pathway in pancreatic cancer models in vivo. Br J Cancer. 2014;111(2):318-325. View Source
